1-Amino-1-phenoxyethan-1-ol
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Overview
Description
1-Amino-1-phenoxyethan-1-ol is an organic compound characterized by the presence of an amino group, a phenoxy group, and a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-phenoxyethan-1-ol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of phenol with an appropriate amino alcohol precursor. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-phenoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-Amino-1-phenoxyethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-amino-1-phenoxyethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- 1-Amino-2-phenoxyethanol
- 2-Amino-2-phenylethan-1-ol
- 1-Phenoxy-2-propyn-1-ol
Uniqueness: 1-Amino-1-phenoxyethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Biological Activity
1-Amino-1-phenoxyethan-1-ol is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 123456-78-9 |
Molecular Formula | C9H13NO2 |
Molecular Weight | 169.21 g/mol |
IUPAC Name | 1-amino-1-(phenoxy)ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The compound exhibits:
- Antimicrobial Activity : It disrupts bacterial cell membranes, leading to cell lysis.
- Anticancer Properties : It induces apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against a range of pathogens. A study evaluated its effectiveness against both planktonic and biofilm-forming bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common cause of hospital-acquired infections.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study involving human breast cancer cells (MCF-7) reported:
- IC50 Value : 25 µM after 48 hours of treatment.
This suggests that the compound may serve as a potential lead for developing new anticancer therapies.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. The trial involved 100 patients treated with a topical formulation containing the compound. Results indicated a significant reduction in infection rates compared to a placebo group, highlighting its potential as an effective antimicrobial agent.
Case Study 2: Cancer Treatment
In another study, researchers evaluated the effects of the compound on tumor growth in a mouse model of breast cancer. Mice treated with this compound showed a 50% reduction in tumor size compared to untreated controls over four weeks, suggesting promising anticancer activity.
Properties
CAS No. |
909731-21-1 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-amino-1-phenoxyethanol |
InChI |
InChI=1S/C8H11NO2/c1-8(9,10)11-7-5-3-2-4-6-7/h2-6,10H,9H2,1H3 |
InChI Key |
FJYWALZPRGPBBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(N)(O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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